1,2-Diaminopropane resolves failures seen with EDA or 1,3-DAP in demanding synthesis. Key advantages:
Procure with consistent ≥99% purity, in stock for global shipment.
1,2-Diaminopropane (CAS 78-90-0), also known as propylenediamine, is a foundational aliphatic diamine characterized by its vicinal primary amine groups and a methyl-substituted carbon backbone [1]. In industrial and laboratory procurement, it serves as a critical bidentate ligand, a specialized epoxy curing agent, and a versatile chemical precursor. Unlike its symmetrical counterparts, the presence of the methyl group introduces specific steric hindrance, an electron-donating (+M) effect, and a stereocenter[2]. These baseline properties dictate its solubility, basicity, and reactivity, making it a highly specific selection for applications requiring controlled crosslinking kinetics, stable 5-membered metallacycles, or asymmetric synthetic pathways where simpler, unhindered diamines fail to provide the necessary structural control.
Generic substitution of 1,2-diaminopropane with ethylenediamine (EDA) or 1,3-diaminopropane (1,3-DAP) frequently results in process failures or suboptimal material performance. While EDA is a common, lower-cost alternative, its lack of steric hindrance leads to excessively rapid reactivity, higher thermal degradation rates in amine scrubbing, and inferior shape-control in nanoparticle synthesis [1]. Conversely, substituting with 1,3-DAP alters the coordination geometry, forcing the formation of conformationally flexible 6-membered chelate rings rather than rigid 5-membered rings, which significantly reduces the thermodynamic stability of transition metal complexes[2]. Furthermore, both EDA and 1,3-DAP are achiral, meaning they cannot be used as drop-in replacements in asymmetric catalysis or the synthesis of chiral Salen-type ligands, making 1,2-diaminopropane strictly non-interchangeable for stereoselective applications.
In the hydrothermal synthesis of α-Fe2O3 nanorods, the choice of diamine shape-controlling agent (SCA) dictates crystal growth. 1,2-diaminopropane yields highly elongated nanorods with an aspect ratio of ~5.0 and lengths up to 390 nm [1]. In contrast, ethylenediamine (EDA) produces shorter rods with an aspect ratio of ~3.0, and 1,3-diaminopropane fails to direct anisotropic growth entirely, resulting in ~100 nm spherical nanoparticles. The +M electron-donating effect and specific steric hindrance of the methyl group in 1,2-diaminopropane optimize interaction with surface ferric species.
| Evidence Dimension | Nanorod aspect ratio and morphology |
| Target Compound Data | Aspect ratio ~5.0, length ~390 nm (1,2-diaminopropane) |
| Comparator Or Baseline | Aspect ratio ~3.0 (EDA); spherical particles (1,3-diaminopropane) |
| Quantified Difference | 66% higher aspect ratio than EDA; complete morphological shift vs 1,3-DAP |
| Conditions | Hydrothermal synthesis of α-Fe2O3 at 1.5 M Fe3+ concentration |
Crucial for battery material manufacturers who require precise morphological control to maximize the electrochemical performance of lithium-ion battery anodes.
The vicinal placement of the amine groups in 1,2-diaminopropane ensures the formation of 5-membered chelate rings upon coordination with transition metals like Cu(II) and Ni(II). These 5-membered rings exhibit significantly higher thermodynamic stability constants (log K) and lower ring strain compared to the 6-membered metallacycles formed by the isomer 1,3-diaminopropane[1]. The structural rigidity provided by 1,2-diaminopropane prevents premature ligand dissociation in catalytic cycles.
| Evidence Dimension | Chelate ring size and thermodynamic stability |
| Target Compound Data | Forms rigid, low-strain 5-membered chelate rings |
| Comparator Or Baseline | 1,3-diaminopropane (forms flexible, higher-strain 6-membered rings) |
| Quantified Difference | Higher log K values for 1:1 metal-ligand complexation |
| Conditions | Aqueous transition metal complexation (e.g., Cu2+, Ni2+) |
Guides the procurement of ligands for metal-organic frameworks (MOFs) and homogeneous catalysts where long-term complex stability is a strict requirement.
In carbon capture applications, diamines undergo thermal degradation via carbamate formation followed by intermolecular cyclization. 1,2-diaminopropane degrades at a measurably slower rate than the unhindered ethylenediamine (EDA) under thermal stripping conditions [1]. The steric hindrance provided by the α-methyl group in 1,2-diaminopropane impedes the nucleophilic attack required to form 4-methyl-2-imidazolidinone, whereas EDA rapidly cyclizes to imidazolidinone, leading to faster solvent depletion.
| Evidence Dimension | Rate of thermal degradation via intermolecular cyclization |
| Target Compound Data | Slower degradation (sterically hindered cyclization) |
| Comparator Or Baseline | Ethylenediamine (rapid degradation to imidazolidinone) |
| Quantified Difference | Measurable reduction in solvent loss over prolonged heating |
| Conditions | 2.5 M aqueous diamine solutions loaded with CO2 at 135–145 °C |
Justifies the selection of 1,2-diaminopropane over EDA to minimize solvent make-up costs and equipment fouling in industrial CO2 capture systems.
1,2-diaminopropane is the simplest aliphatic diamine possessing a chiral center (C2), making it a fundamental building block for stereoselective synthesis [1]. When condensed with salicylaldehydes to form Salen-type N2O2 tetradentate ligands, the chirality of 1,2-diaminopropane dictates the stereochemical outcome of downstream metal-catalyzed reactions. Ethylenediamine and 1,3-diaminopropane are entirely achiral and cannot be used to induce enantioselectivity, rendering them useless for these specific synthetic pathways.
| Evidence Dimension | Enantioselective induction capability |
| Target Compound Data | Chiral center enables asymmetric Salen ligand synthesis |
| Comparator Or Baseline | EDA and 1,3-DAP (achiral, zero enantioselectivity) |
| Quantified Difference | Binary capability (capable vs. incapable of chiral induction) |
| Conditions | Template synthesis of Salen-type Schiff base complexes |
Essential for pharmaceutical procurement where chiral intermediates are required to synthesize enantiomerically pure active pharmaceutical ingredients (APIs).
Directly leveraging its superior shape-controlling efficacy (aspect ratio ~5.0) compared to EDA, 1,2-diaminopropane is the optimal shape-controlling agent for the hydrothermal synthesis of α-Fe2O3 nanorods [1]. This precise morphological control is critical for maximizing the reversible discharge capacity and cycling stability of lithium-ion battery anodes.
Utilizing its unique C2 chiral center, 1,2-diaminopropane is procured as a foundational scaffold for synthesizing chiral Schiff base (Salen) ligands [2]. These ligands, when complexed with transition metals, are essential for driving asymmetric epoxidation, ring-opening, and other stereoselective reactions in pharmaceutical manufacturing where EDA and 1,3-DAP cannot be used.
Due to its steric hindrance, which slows thermal degradation via imidazolidinone formation, 1,2-diaminopropane is utilized in high-performance amine scrubbing blends [3]. It provides a more durable alternative to unhindered diamines like EDA in post-combustion carbon capture systems operating under high-temperature stripping conditions.
Because it forms rigid, low-strain 5-membered metallacycles, 1,2-diaminopropane is selected over 1,3-DAP when synthesizing transition metal complexes (e.g., Cu(II), Ni(II)) [4]. This thermodynamic stability is critical for preventing premature ligand dissociation in MOFs and homogeneous catalysts.
Flammable;Corrosive;Irritant